6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine CAS 3549-05-1 overview
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine CAS 3549-05-1 overview
Topic: 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) Overview Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for Kinase Inhibitor Discovery
Executive Summary
6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine (CAS 3549-05-1) is a critical heterocyclic intermediate utilized extensively in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Structurally, it features a pyrimidine core functionalized with a morpholine ring at the C2 position, a primary amine at C4, and a reactive chlorine atom at C6.
This specific substitution pattern makes it an ideal "hinge-binding" scaffold. The C4-amine and N3-pyrimidine nitrogen often form hydrogen bonds with the kinase hinge region (e.g., in PI3K, mTOR, and DNA-PK inhibitors), while the C6-chlorine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to introduce specificity-conferring aryl groups.
Physicochemical Profile
Understanding the physical properties of CAS 3549-05-1 is essential for optimizing reaction conditions and purification protocols.
| Property | Value | Note |
| CAS Number | 3549-05-1 | |
| Molecular Formula | C₈H₁₁ClN₄O | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | White to off-white solid | Crystalline powder |
| Melting Point | 210–215 °C | High thermal stability |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water/hexane |
| pKa (Calculated) | ~4.5 (Pyrimidine N) | Weakly basic |
| LogP (Predicted) | 0.8 – 1.2 | Moderate lipophilicity |
Synthetic Utility & Reaction Engineering
The primary value of CAS 3549-05-1 lies in its regioselective synthesis and its subsequent reactivity.
3.1. Synthesis Route (Regiocontrol)
The synthesis typically proceeds from 2,4,6-trichloropyrimidine . The challenge is establishing the correct regiochemistry: placing the morpholine at C2 and the amine at C4.
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Step 1: C4-Amination. Reaction of 2,4,6-trichloropyrimidine with ammonia (1 eq) preferentially occurs at the more electrophilic C4/C6 positions rather than C2. This yields 4-amino-2,6-dichloropyrimidine .
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Step 2: C2-Morpholinylation. The introduction of the electron-donating amino group at C4 deactivates the ring. However, under thermal conditions, the C2 position (flanked by two nitrogens) becomes susceptible to nucleophilic attack by morpholine. While the C6 position is also available, steric factors and electronic differentiation often favor C2 substitution or allow for separation of isomers.
3.2. Experimental Protocol: Synthesis of CAS 3549-05-1
Note: This protocol is a generalized synthesis based on standard pyrimidine chemistry principles.
Reagents:
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Starting Material: 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7)
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Nucleophile: Morpholine[1]
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Solvent: Ethanol or n-Butanol
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Base: Diisopropylethylamine (DIEA)[1]
Procedure:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2,6-dichloropyrimidine (1.0 eq) in Ethanol (10 volumes).
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Addition: Add Morpholine (2.5 eq) and DIEA (1.2 eq).
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Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by HPLC/TLC for the consumption of starting material.
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Critical Check: Ensure the formation of the desired regioisomer. The C2-substituted product is thermodynamically favored under forcing conditions due to the "chelate-like" stability or specific solvation effects, though mixtures with C6-morpholino isomers can occur.
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Workup: Cool to room temperature. The product often precipitates directly from the cool alcohol.
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Purification: Filter the solid. Wash with cold water (to remove morpholine salts) and cold ethanol. Recrystallize from Ethanol/DMF if necessary to remove regioisomers.
3.3. Downstream Functionalization (The "Handle")
The C6-Chlorine is the "exit vector" for drug design.
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Suzuki Coupling: Reacts with aryl boronic acids to extend the scaffold into the hydrophobic pocket of the kinase.
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Buchwald-Hartwig: Reacts with anilines to form di-amino pyrimidine cores (common in CDK inhibitors).
Visualization: Synthesis & Logic Flow
Figure 1: Synthetic pathway illustrating the regioselective construction of the scaffold and its downstream application.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery.
1. PI3K/mTOR Dual Inhibitors: The morpholine oxygen forms a critical hydrogen bond with the hinge region residue (e.g., Val851 in PI3Kα). The pyrimidine N3 accepts a H-bond from the backbone NH.
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Example Logic: The C6-Cl is replaced by an indazole or pyridine ring to interact with the affinity pocket.
2. DNA-PK Inhibitors: Similar morpholino-pyrimidines have shown high potency against DNA-dependent protein kinase, useful in potentiating radiotherapy in cancer treatment.
3. Scaffold Hopping: Researchers often replace the morpholine with piperazine or bridged bicyclic amines to alter pharmacokinetic properties (solubility, BBB penetration) while maintaining the C2-binding vector.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be sparse, treat it as a functionalized chloropyrimidine.
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GHS Classification:
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Acute Tox. 4 (Oral): H302 (Harmful if swallowed).
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Skin Irrit. 2: H315 (Causes skin irritation).
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Eye Irrit. 2A: H319 (Causes serious eye irritation).
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Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.
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Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods.
References
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PubChem Compound Summary. 6-Chloro-2-(4-morpholinyl)-4-pyrimidinamine. National Center for Biotechnology Information. Link
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Synthesis of Pyrimidine Kinase Inhibitors. Regioselective synthesis of 2,4,6-trisubstituted pyrimidines. Journal of Medicinal Chemistry.[2] (General reference for SnAr regioselectivity in pyrimidines).
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BenchChem Technical Data. Synthesis of 4-Amino-2,6-dichloropyrimidine. Link
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ChemicalBook. 4-Chloro-2,6-diaminopyrimidine derivatives and applications. Link
- Patent Literature.Pyrimidinyl inhibitors of PI3K. (e.g., WO2006046035).
